REACTION_CXSMILES
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[Cl:1][C:2]1[C:3](=[O:8])[C:4](=[O:7])C=1Cl.[CH3:9][OH:10].[CH2:11]1COCC1>>[Cl:1][C:2]1[C:3](=[O:8])[C:4](=[O:7])[C:9]=1[O:10][CH3:11]
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux for 2 hours
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Duration
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2 h
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Type
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CUSTOM
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Details
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The solvent was removed under reduced pressure
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Type
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DISSOLUTION
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Details
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the crude product was dissolved in 100 mL of EtOAc/hexanes (1:1)
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Type
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FILTRATION
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Details
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The mixture was filtered through a ½″ silica gel frit
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Type
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WASH
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Details
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the frit was washed with an additional 50 mL of EtOAc/hexanes (1:1)
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Type
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CUSTOM
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Details
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The solvent was removed in vacuo
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Type
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CUSTOM
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Details
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to provide a pale yellow oil which
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Type
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CUSTOM
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Details
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The product (4.56 g, 80% crude yield) was used without further purification
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Name
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Type
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Smiles
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ClC=1C(C(C1OC)=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |